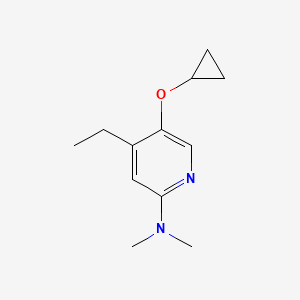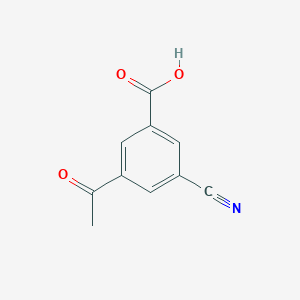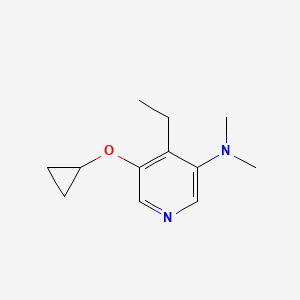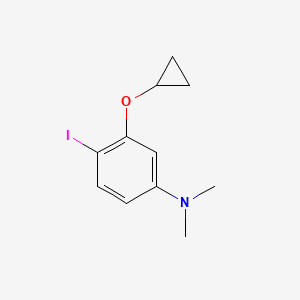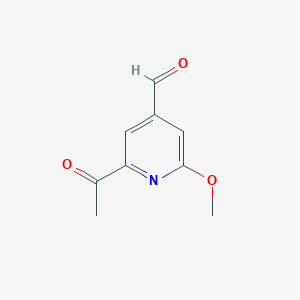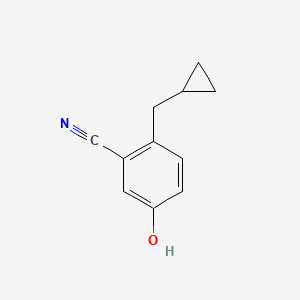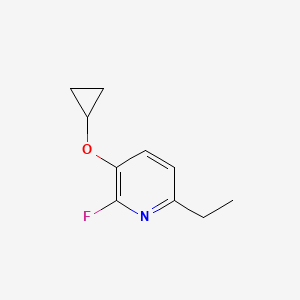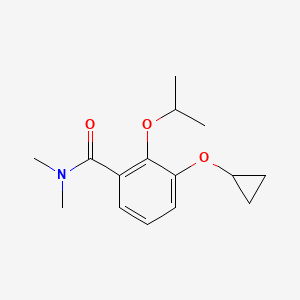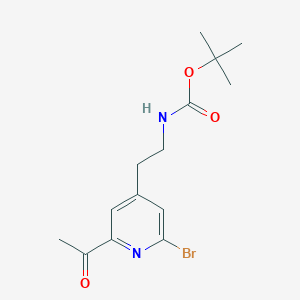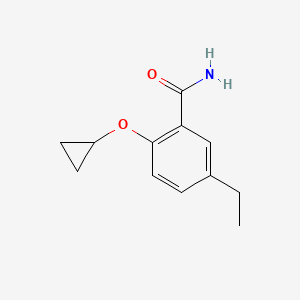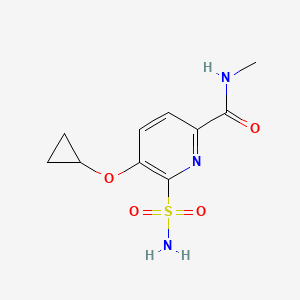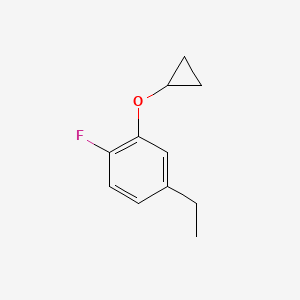
2-Cyclopropoxy-4-ethyl-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-ethyl-1-fluorobenzene is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . This compound is characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom. It is primarily used in research and development settings and is not intended for direct human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-ethyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropoxy-4-ethyl-1-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the benzene ring reacts with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives .
Applications De Recherche Scientifique
2-Cyclopropoxy-4-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although no specific drugs are currently derived from this compound.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-fluorobenzene involves its interaction with various molecular targets. The cyclopropoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets are still under investigation, but the presence of the fluorine atom is known to enhance the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-4-methyl-1-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
2-Cyclopropoxy-4-ethyl-1-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Cyclopropoxy-4-ethyl-1-bromobenzene: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: 2-Cyclopropoxy-4-ethyl-1-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorine and bromine analogs .
Propriétés
Formule moléculaire |
C11H13FO |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
Clé InChI |
SLKHYJQEMBMCRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


